(2Z)-6-Acetyl-2-[(3-hydroxyphenyl)methylidene]-5-(2-methoxynaphthalen-1-YL)-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidin-3-one
Overview
Description
(2Z)-6-Acetyl-2-[(3-hydroxyphenyl)methylidene]-5-(2-methoxynaphthalen-1-YL)-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidin-3-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-Acetyl-2-[(3-hydroxyphenyl)methylidene]-5-(2-methoxynaphthalen-1-YL)-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidin-3-one involves multiple steps, each requiring specific reagents and conditions. The key steps typically include:
Formation of the thiazolo[3,2-A]pyrimidin-3-one core: This can be achieved through a cyclization reaction involving a thioamide and a suitable electrophile.
Introduction of the acetyl group: This step often involves acetylation using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the 3-hydroxyphenyl group: This can be done through a condensation reaction with an aldehyde or ketone derivative of the 3-hydroxyphenyl group.
Addition of the 2-methoxynaphthalen-1-YL group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-Acetyl-2-[(3-hydroxyphenyl)methylidene]-5-(2-methoxynaphthalen-1-YL)-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(2Z)-6-Acetyl-2-[(3-hydroxyphenyl)methylidene]-5-(2-methoxynaphthalen-1-YL)-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidin-3-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-6-Acetyl-2-[(3-hydroxyphenyl)methylidene]-5-(2-methoxynaphthalen-1-YL)-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with a similar core structure but different substituents.
Naphthalene derivatives: Compounds with similar aromatic ring systems.
Phenylmethylidene derivatives: Compounds with similar functional groups attached to a phenyl ring.
Uniqueness
(2Z)-6-Acetyl-2-[(3-hydroxyphenyl)methylidene]-5-(2-methoxynaphthalen-1-YL)-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidin-3-one is unique due to its combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2Z)-6-acetyl-2-[(3-hydroxyphenyl)methylidene]-5-(2-methoxynaphthalen-1-yl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4S/c1-15-23(16(2)30)25(24-20-10-5-4-8-18(20)11-12-21(24)33-3)29-26(32)22(34-27(29)28-15)14-17-7-6-9-19(31)13-17/h4-14,25,31H,1-3H3/b22-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPRMXDOFKHCJC-HMAPJEAMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)O)SC2=N1)C4=C(C=CC5=CC=CC=C54)OC)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC(=CC=C3)O)/SC2=N1)C4=C(C=CC5=CC=CC=C54)OC)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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